5-Bromo-N-isopropylisoindoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-N-isopropylisoindoline-2-carboxamide is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom at the 5-position and an isopropyl group attached to the nitrogen atom in the isoindoline ring makes this compound unique and of interest to researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the bromocyclization of isoindoline precursors using bromine in a solvent mixture of anhydrous dichloromethane and methanol . The reaction conditions are carefully controlled to ensure the selective bromination at the 5-position.
Industrial Production Methods
For industrial-scale production, the process is often optimized for cost-effectiveness and scalability. The use of readily available starting materials and efficient reaction conditions is crucial. For example, the bromination step can be scaled up using larger reactors and continuous flow systems to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-N-isopropylisoindoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the bromine atom or the isopropyl group.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindoline oxides, while substitution reactions can produce a variety of functionalized isoindoline derivatives .
Wissenschaftliche Forschungsanwendungen
5-Bromo-N-isopropylisoindoline-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 5-Bromo-N-isopropylisoindoline-2-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes by forming hydrogen bonds with the active site, thereby blocking the enzyme’s function . The compound’s structure allows it to interact with multiple targets, making it a versatile molecule for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Another brominated compound with similar reactivity but different applications.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: These compounds share the indole scaffold and exhibit similar biological activities.
Uniqueness
5-Bromo-N-isopropylisoindoline-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the isopropyl group enhances its reactivity and potential for diverse applications in research and industry .
Eigenschaften
Molekularformel |
C12H15BrN2O |
---|---|
Molekulargewicht |
283.16 g/mol |
IUPAC-Name |
5-bromo-N-propan-2-yl-1,3-dihydroisoindole-2-carboxamide |
InChI |
InChI=1S/C12H15BrN2O/c1-8(2)14-12(16)15-6-9-3-4-11(13)5-10(9)7-15/h3-5,8H,6-7H2,1-2H3,(H,14,16) |
InChI-Schlüssel |
XFNHBPWAJVGPSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)N1CC2=C(C1)C=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.